LMPTP inhibitor 1 LMPTP inhibitor 1 LMW-PTP inhibitor I is an inhibitor of low molecular weight phosphotyrosine protein phosphatase A (LMW-PTPA; IC50 = 0.8 µM). It is selective for LMW-PTPA over a panel of 15 protein tyrosine phosphatases but does inhibit LMW-PTPB activity by greater than 50% at 40 µM. LMW-PTP inhibitor I increases insulin-induced insulin receptor phosphorylation in HepG2 cells when used at a concentration of 10 µM. It improves glucose tolerance and decreases fasting plasma insulin levels in a mouse model of diet-induced obesity when administered at a dose of 50 mg/kg per day.

Brand Name: Vulcanchem
CAS No.: 1908414-82-3
VCID: VC0534784
InChI: InChI=1S/C28H36N4O/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30)
SMILES: CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4
Molecular Formula: C28H36N4O
Molecular Weight: 444.623

LMPTP inhibitor 1

CAS No.: 1908414-82-3

Cat. No.: VC0534784

Molecular Formula: C28H36N4O

Molecular Weight: 444.623

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

LMPTP inhibitor 1 - 1908414-82-3

Specification

Description LMW-PTP inhibitor I is an inhibitor of low molecular weight phosphotyrosine protein phosphatase A (LMW-PTPA; IC50 = 0.8 µM). It is selective for LMW-PTPA over a panel of 15 protein tyrosine phosphatases but does inhibit LMW-PTPB activity by greater than 50% at 40 µM. LMW-PTP inhibitor I increases insulin-induced insulin receptor phosphorylation in HepG2 cells when used at a concentration of 10 µM. It improves glucose tolerance and decreases fasting plasma insulin levels in a mouse model of diet-induced obesity when administered at a dose of 50 mg/kg per day.

CAS No. 1908414-82-3
Molecular Formula C28H36N4O
Molecular Weight 444.623
IUPAC Name N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide
Standard InChI InChI=1S/C28H36N4O/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30)
Standard InChI Key XISMYRQHGUUMGY-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4
Appearance Solid powder

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